Diethyl (((3-(4-pyridyl)phenyl)amino)methylene)malonate
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Overview
Description
Diethyl (((3-(4-pyridyl)phenyl)amino)methylene)malonate is a complex organic compound with a molecular formula of C19H20N2O4 and a molecular weight of 340.3731 This compound features a pyridine ring and a phenyl ring connected through an amino group, with a methylene malonate moiety attached to the amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (((3-(4-pyridyl)phenyl)amino)methylene)malonate typically involves the reaction of diethyl malonate with 3-(4-pyridyl)aniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, in an ethanol solvent. The mixture is heated under reflux to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors may be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Diethyl (((3-(4-pyridyl)phenyl)amino)methylene)malonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the pyridine ring.
Scientific Research Applications
Diethyl (((3-(4-pyridyl)phenyl)amino)methylene)malonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl (((3-(4-pyridyl)phenyl)amino)methylene)malonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity but lacking the pyridine and phenyl rings.
Ethyl acetoacetate: Another ester with a similar malonate structure but different functional groups.
Methyl 3-aminocrotonate: Contains an amino group and a malonate moiety but differs in the overall structure.
Uniqueness
Diethyl (((3-(4-pyridyl)phenyl)amino)methylene)malonate is unique due to its combination of a pyridine ring, phenyl ring, and methylene malonate moiety. This unique structure imparts specific chemical reactivity and potential biological activities that are not observed in simpler compounds .
Properties
CAS No. |
40034-45-5 |
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Molecular Formula |
C19H20N2O4 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
diethyl 2-[(3-pyridin-4-ylanilino)methylidene]propanedioate |
InChI |
InChI=1S/C19H20N2O4/c1-3-24-18(22)17(19(23)25-4-2)13-21-16-7-5-6-15(12-16)14-8-10-20-11-9-14/h5-13,21H,3-4H2,1-2H3 |
InChI Key |
YCVBJXPHYHMMRG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=CC(=C1)C2=CC=NC=C2)C(=O)OCC |
Origin of Product |
United States |
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